[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylindole core with a methoxybenzoate group, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-13-11-15(12-14-17)22(26)28-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14H,1H3/b23-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNGWWBFNFBWTH-ATJXCDBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate typically involves the condensation of 2-oxo-1-phenylindole with 4-methoxybenzoic acid. The reaction is often carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate can be compared with other indole derivatives and methoxybenzoate esters. Similar compounds include:
2-oxo-1-phenylindole: Shares the indole core but lacks the methoxybenzoate group.
4-methoxybenzoic acid: Contains the methoxybenzoate moiety but lacks the indole structure.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a phenylindole core linked to a methoxybenzoate group, making it a subject of interest for various therapeutic applications, particularly in cancer and infectious disease treatment.
Chemical Structure
The compound's IUPAC name is this compound, with the following structural formula:
Synthesis
The synthesis of this compound typically involves the condensation of 2-oxo-1-phenylindole with 4-methoxybenzoic acid under reflux conditions, often utilizing dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester linkage.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study assessed its effects on various cancer cell lines, including CCRF-CEM leukemia cells. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Specifically, it was found that the compound inhibits enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antimicrobial effects against several bacterial strains, potentially making it a candidate for developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain kinases involved in tumor progression and metastasis, thereby reducing tumor growth and spread .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines. Results indicated that at concentrations as low as 10 µM, the compound induced significant apoptosis in treated cells compared to untreated controls. Flow cytometry analysis revealed increased annexin V staining, confirming early apoptotic events .
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that at concentrations ranging from 5 to 50 µg/mL, the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings.
Data Summary Table
| Activity | Cell Line/Bacteria | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | CCRF-CEM | <10 | Enzyme inhibition leading to apoptosis |
| Antimicrobial | Staphylococcus aureus | 20 | Membrane disruption |
| Antimicrobial | Escherichia coli | 15 | Inhibition of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
